molecular formula C18H21N3O2 B2927623 4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 2380175-64-2

4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2927623
CAS No.: 2380175-64-2
M. Wt: 311.385
InChI Key: MCTABLMZJURRMC-UHFFFAOYSA-N
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Description

4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol is a complex organic compound that belongs to the class of benzopyrans This compound is characterized by its unique structure, which includes a cyclobutylpyrimidine moiety and a dihydrobenzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol typically involves multiple steps, starting with the preparation of the cyclobutylpyrimidine and benzopyran intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of green chemistry principles, such as employing environmentally benign solvents and catalysts . The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile or electrophile employed .

Mechanism of Action

The mechanism of action of 4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

4-[[(6-cyclobutylpyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(8-9-23-16-7-2-1-6-14(16)18)11-19-17-10-15(20-12-21-17)13-4-3-5-13/h1-2,6-7,10,12-13,22H,3-5,8-9,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTABLMZJURRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)NCC3(CCOC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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